5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-tert-butyl-2H-benzotriazole |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)7-4-5-8-9(6-7)12-13-11-8/h4-6H,1-3H3,(H,11,12,13) |
InChI Key |
JLGADKXBPJXIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Context Within Triazole Chemistry and Benzotriazole Scaffolds
The parent compound, 1,2,3-triazole, is a five-membered aromatic heterocycle containing two carbon atoms and three adjacent nitrogen atoms. guidechem.com Its stability, compared to other organic compounds with three contiguous nitrogen atoms, makes it a reliable building block in chemical synthesis. guidechem.com The fusion of a 1,2,3-triazole ring with a benzene (B151609) ring gives rise to the 1H-benzo[d] nih.govnih.govgsconlinepress.comtriazole (benzotriazole) scaffold. nih.govwikipedia.org This fusion endows the molecule with enhanced structural rigidity and a larger surface area for molecular interactions, making it a "privileged structure" in medicinal chemistry. nih.gov
The benzotriazole (B28993) structure is chemically versatile, serving as a synthetic auxiliary and a good leaving group in various reactions. nih.gov The presence of the triazole ring within the benzotriazole structure allows for the existence of two tautomeric forms, which can lead to different derivatives upon substitution. gsconlinepress.com The properties and reactivity of the benzotriazole core can be significantly modified by the introduction of various substituents onto the benzene ring. These modifications are a key strategy in the design of new molecules with specific functions.
Significance of Substituted Benzotriazoles in Contemporary Chemical Research
Strategies for Benzotriazole Core Formation
The construction of the benzotriazole core is the pivotal step in the synthesis of 5-(tert-Butyl)-1H-benzo[d] google.comnih.govtriazole. This can be achieved through several established and emerging chemical reactions.
Azide-Alkyne Cycloaddition Approaches
The [3+2] cycloaddition reaction between an azide (B81097) and an alkyne is a powerful and widely used method for the synthesis of 1,2,3-triazoles. In the context of benzotriazole synthesis, this typically involves the reaction of an o-azidoaniline derivative with an alkyne or the cycloaddition of an azide with a benzyne (B1209423) intermediate. beilstein-journals.orgnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and regioselectivity, typically affording 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org While direct application to form the fused benzotriazole ring of the target molecule from a simple azide and alkyne is not straightforward, variations of this methodology can be employed. For instance, an appropriately substituted o-azidoaryl alkyne could potentially undergo an intramolecular CuAAC reaction. More commonly, CuAAC is utilized in the synthesis of more complex molecules where a pre-formed benzotriazole unit is functionalized with a triazole moiety.
Detailed research findings on CuAAC have demonstrated its broad substrate scope and tolerance of various functional groups, proceeding under mild conditions.
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| CuI/Ligand | Various | Room Temp - 100 °C | High | beilstein-journals.org |
| CuSO4/Sodium Ascorbate | t-BuOH/H2O | Room Temp | High | beilstein-journals.org |
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary regioselectivity to CuAAC, typically yielding 1,5-disubstituted 1,2,3-triazoles. This method is particularly useful for the synthesis of fully substituted triazoles. The reaction generally proceeds via an oxidative-coupling mechanism involving a ruthenacycle intermediate.
Studies have shown that pentamethylcyclopentadienyl (Cp) ruthenium complexes are highly effective catalysts for this transformation.*
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| [CpRuCl]n | Various | 60-100 °C | Good to Excellent | nih.gov |
| CpRu(cod)Cl | Toluene | 80 °C | High | nih.gov |
Besides copper and ruthenium, other transition metals have been explored for catalyzing azide-alkyne cycloadditions. Nickel-based catalysts have been shown to promote the formation of 1,5-disubstituted triazoles. Gold catalysts, often in the form of nanoparticles or complexes, have also been investigated for their ability to catalyze such cycloadditions, sometimes offering different reactivity and selectivity profiles.
Alternative Cyclization and Annulation Reactions
Beyond azide-alkyne cycloadditions, several other synthetic routes are available for the formation of the benzotriazole ring.
A highly effective and traditional method for the synthesis of benzotriazoles is the diazotization of o-phenylenediamines. stackexchange.com This reaction involves treating an o-phenylenediamine (B120857) with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., acetic acid or sulfuric acid), to form a diazonium salt which then undergoes spontaneous intramolecular cyclization to yield the benzotriazole. stackexchange.comijariie.com This method is particularly well-suited for the synthesis of 5-substituted benzotriazoles, as the substituent is already present on the starting o-phenylenediamine precursor. google.com
Another approach involves the [3+2] cycloaddition of azides to in situ generated benzynes. The benzyne can be generated from various precursors, such as o-(trimethylsilyl)aryl triflates, by treatment with a fluoride (B91410) source. This method allows for the rapid construction of the benzotriazole skeleton under mild conditions.
Introduction of the tert-Butyl Substituent
The introduction of the tert-butyl group at the 5-position of the benzotriazole ring is a critical aspect of the synthesis. The most straightforward and common strategy is to begin the synthetic sequence with a precursor that already contains the tert-butyl group in the desired position.
A common precursor for the synthesis of 5-(tert-Butyl)-1H-benzo[d] google.comnih.govtriazole is 4-tert-butylaniline. This starting material can be converted to 4-tert-butyl-1,2-phenylenediamine through a sequence of nitration followed by reduction. A patent for the synthesis of the analogous 5-n-butyl-1H-benzotriazole describes the nitration of 4-n-butylaniline to yield 4-n-butyl-2-nitroaniline, which is then reduced to 4-n-butyl-1,2-phenylenediamine. google.com A similar procedure can be envisioned for the tert-butyl analogue. The synthesis of 4-n-butyl-1,2-phenylenediamine has been reported via the reduction of 4-n-butyl-2-nitroaniline using hydrogen gas and a platinum oxide catalyst.
Once 4-tert-butyl-1,2-phenylenediamine is obtained, the final step is the formation of the triazole ring via diazotization. This is typically achieved by treating the diamine with sodium nitrite in an acidic medium, which leads to the formation of 5-(tert-Butyl)-1H-benzo[d] google.comnih.govtriazole. google.comstackexchange.com
The direct tert-butylation of the pre-formed benzotriazole ring is generally not a preferred method due to the potential for the formation of multiple isomers and the harsh conditions often required for Friedel-Crafts alkylation on such heterocyclic systems.
| Precursor Compound | Reagents for tert-Butylation | Product | Reference |
| p-Phenylenediamine | Isobutylene, Acid Catalyst | 2-tert-Butyl-para-phenylenediamine | google.com |
| Benzotriazole | - | - | Direct tert-butylation is generally not regioselective |
Direct C-H Functionalization Strategies
Direct C-H functionalization represents a powerful and atom-economical approach in modern organic synthesis, aiming to form new bonds directly on a molecule's C-H framework without prior conversion to halides or organometallic reagents. While specific literature detailing the direct C-H functionalization of the C4, C6, or C7 positions on the 5-(tert-butyl)-1H-benzotriazole ring is limited, the principles are widely applied to related heterocyclic systems. nih.gov
This strategy is theoretically applicable to the 5-(tert-butyl)-1H-benzotriazole scaffold to introduce aryl or alkyl groups, creating more complex molecular architectures. mdpi.com Such reactions are typically catalyzed by transition metals like palladium, rhodium, or copper and offer a more efficient synthetic route compared to traditional cross-coupling reactions. nih.govwisc.edu For instance, rhodium-catalyzed C-H insertion reactions have been shown to be effective for functionalizing unactivated C-H bonds in other systems, suggesting potential applicability. wisc.edu A hypothetical C-H arylation would involve reacting 5-(tert-butyl)-1H-benzotriazole with an aryl halide in the presence of a palladium catalyst and a suitable ligand, directly forming a new carbon-carbon bond on the benzene (B151609) ring. This approach avoids the multi-step synthesis often required to pre-functionalize the starting materials.
Precursor-Based Synthesis and Derivatization
The most common and well-established method for synthesizing 5-(tert-butyl)-1H-benzotriazole is a precursor-based approach. This pathway relies on the cyclization of a substituted o-phenylenediamine.
The key starting material for this synthesis is 4-(tert-butyl)-1,2-phenylenediamine . fishersci.co.ukthermofisher.com This precursor is commercially available and can be synthesized through methods such as the Friedel-Crafts alkylation of a suitably protected o-phenylenediamine or, more commonly, through the nitration of tert-butylbenzene (B1681246) followed by selective reduction of one nitro group and subsequent reduction of the second to form the diamine.
The final step to form the benzotriazole ring is a diazotization reaction. This involves treating 4-(tert-butyl)-1,2-phenylenediamine with a diazotizing agent, typically sodium nitrite (NaNO₂), in an acidic medium such as acetic acid or dilute hydrochloric acid. The reaction proceeds through the formation of a mono-diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group to form the stable triazole ring.
Table 1: Precursor-Based Synthesis of 5-(tert-Butyl)-1H-benzotriazole
| Step | Precursor | Reagents | Product | Description |
| 1 | 4-(tert-Butyl)-1,2-phenylenediamine | Sodium Nitrite (NaNO₂), Acetic Acid (CH₃COOH) | 5-(tert-Butyl)-1H-benzo[d] wikipedia.orgresearchgate.netresearchgate.nettriazole | Diazotization of one amino group followed by intramolecular cyclization to form the triazole ring. |
Functionalization and Derivatization of the 5-(tert-Butyl)-1H-benzo[d]wikipedia.orgresearchgate.netresearchgate.nettriazole Scaffold
Once synthesized, the 5-(tert-butyl)-1H-benzotriazole scaffold can be further modified. The N-H bond of the triazole ring is the primary site for functionalization, leading to N1- and N2-substituted isomers.
Buchwald-Hartwig Cross-Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org In this context, 5-(tert-butyl)-1H-benzotriazole can act as the nitrogen-based nucleophile, coupling with various aryl or heteroaryl halides to produce N-aryl benzotriazoles. nih.gov This reaction significantly expands the structural diversity achievable from the parent compound. wikipedia.orgnih.gov
The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃). A significant challenge in the N-arylation of benzotriazoles is controlling the regioselectivity. The reaction can occur at either the N1 or N2 position of the triazole ring. For unsubstituted benzotriazole, the reaction often yields a mixture of N1 and N2 isomers with poor selectivity. nih.gov The presence of the bulky tert-butyl group at the C5 position is expected to sterically influence the reaction's outcome, potentially favoring substitution at the less hindered N1 position, although electronic factors also play a role.
Table 2: Representative Components for Buchwald-Hartwig N-Arylation
| Component | Examples | Role in Reaction |
| Nitrogen Nucleophile | 5-(tert-Butyl)-1H-benzotriazole | The benzotriazole providing the N-H for coupling. |
| Coupling Partner | Bromobenzene, 4-Chlorotoluene, 2-Bromopyridine | The aryl or heteroaryl halide that will be attached to the nitrogen. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The transition metal that facilitates the catalytic cycle. |
| Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center and modulates its reactivity. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the N-H bond of the benzotriazole. |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |
Regioselective Alkylation and Arylation
The selective functionalization at the N1 or N2 position of the benzotriazole ring is a critical aspect of its chemistry. The ratio of the resulting N1 and N2 isomers is highly dependent on the reaction conditions, including the choice of solvent, base, and the nature of the electrophile (alkyl or aryl halide). researchgate.netbeilstein-journals.org
For N-alkylation, different conditions can favor one isomer over the other. For instance, using sodium hydride (NaH) as a base in a non-polar solvent like THF tends to favor the thermodynamically more stable N1-alkylated product due to steric hindrance. beilstein-journals.orgd-nb.info In contrast, reactions in more polar solvents like DMF can sometimes lead to an increased proportion of the N2 isomer.
Recent methodologies have been developed to achieve high regioselectivity. A notable example is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the reaction of benzotriazoles with diazoalkanes, which provides N1-alkylated benzotriazoles with excellent site-selectivity. researchgate.netrsc.org The bulky tert-butyl group at the C5 position on the benzotriazole ring would likely enhance the preference for N1 substitution in many of these reactions due to its steric influence on the nearby N1 and N2 positions. DFT calculations on related systems have shown that even small differences in the transition state energies can lead to high selectivity. nih.gov
Derivatization Methods for Analytical Applications
For the quantitative analysis of 5-(tert-butyl)-1H-benzotriazole, particularly at trace levels in environmental or biological samples, derivatization is often a necessary step to improve its detectability and chromatographic behavior. researchgate.net The parent molecule is polar and has low volatility, making it challenging to analyze directly by methods like gas chromatography (GC).
Gas Chromatography (GC) Derivatization: To increase volatility and thermal stability for GC analysis, the active proton on the triazole nitrogen is replaced with a non-polar group. A common method is acetylation , where acetic anhydride (B1165640) is used to convert the N-H group into an N-acetyl group. researchgate.net This derivative is less polar and more volatile, resulting in better peak shape and sensitivity during GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Derivatization: For HPLC analysis, derivatization is employed to introduce a chromophore or a fluorophore onto the molecule, enhancing its detection by UV-Vis or fluorescence detectors. This is particularly useful for achieving very low detection limits. Reagents that attach a fluorescent tag to the benzotriazole molecule allow for highly sensitive analysis by HPLC with fluorescence detection (HPLC-FLD). researchgate.netsemanticscholar.org
Table 3: Common Derivatization Reagents for Analytical Applications
| Analytical Method | Derivatization Reagent | Purpose of Derivatization | Resulting Derivative |
| Gas Chromatography (GC-MS) | Acetic Anhydride | Increases volatility and thermal stability. | N-acetyl-5-(tert-butyl)benzotriazole |
| HPLC-FLD | Dansyl Chloride | Introduces a fluorescent tag for sensitive detection. | N-dansyl-5-(tert-butyl)benzotriazole |
| HPLC-FLD | Fluorescamine | Reacts with the N-H group to form a fluorescent product. | Fluorescent adduct |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Analysis for Proton Environment and Substitution Patterns
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For a molecule like 5-(tert-Butyl)-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, a signal for the N-H proton of the triazole ring, and a signal for the protons of the tert-butyl group. The substitution pattern on the benzene ring would influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR Analysis for Carbon Framework Characterization
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of 5-(tert-Butyl)-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole, separate signals would be expected for the carbons of the benzene ring, the triazole ring, and the tert-butyl group. The chemical shifts of the carbon atoms provide insight into their local electronic environment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. This is a critical step in the identification of a new or known molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly useful for analyzing polar molecules. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, typically resulting in the formation of protonated molecules [M+H]⁺. Analysis of the fragmentation patterns of these ions can provide valuable structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a powerful tool for identifying the functional groups present in a compound. For 5-(tert-Butyl)-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole, one would expect to observe characteristic absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and vibrations associated with the triazole ring. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Analysis
The introduction of a bulky tert-butyl group at the 5-position of the benzotriazole (B28993) ring is anticipated to significantly influence the crystal packing. The steric hindrance imposed by the tert-butyl group may affect the efficiency of π–π stacking between adjacent benzotriazole rings. The solid-state architecture of related structures, such as those involving tert-butyl substituted piperazine (B1678402) or pyrazole (B372694) rings linked to a benzotriazole moiety, often showcases complex hydrogen-bonding networks and specific conformational preferences to accommodate the bulky groups. lookchem.comnih.gov For example, in 5-[N-(1H-Benzotriazol-1-ylmethyl)amino]-3-tert-butyl-1-phenylpyrazole, molecules are linked into chains through a series of N–H···N and C–H···N hydrogen bonds. lookchem.com
A hypothetical set of crystallographic parameters for 5-(tert-Butyl)-1H-benzo[d] rsc.orgresearchgate.netlookchem.comtriazole, based on common findings for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 12.0 |
| β (°) | 95.0 |
| Volume (ų) | 1066 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.18 |
This table is a hypothetical representation for illustrative purposes and is not based on experimental data for the specific compound.
UV-Visible and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Visible and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions within a molecule. Benzotriazoles are well-known for their UV-absorbing properties, a characteristic intrinsically linked to their electronic structure. rsc.orgprocess-insights.com
The UV-Visible absorption spectrum of benzotriazole derivatives is characterized by electronic transitions within the aromatic system. psu.edursc.org The parent 1H-benzotriazole exhibits absorption bands that are a result of contributions from both the 1H- and 2H-tautomers, which have similar stability. psu.edu Theoretical studies have assigned these bands to π→π* and n→π* transitions. psu.edursc.org The introduction of a tert-butyl group, an electron-donating alkyl substituent, on the benzene ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
In a methanolic solution, a related 2-(2-hydroxyphenyl)-2H-benzotriazole derivative showed strong absorption between 330–360 nm. rsc.org It is plausible that 5-(tert-Butyl)-1H-benzo[d] rsc.orgresearchgate.netlookchem.comtriazole would exhibit significant absorption in the UVA region (315-400 nm). The specific absorption maxima (λmax) and molar extinction coefficients (ε) are dependent on the solvent environment.
Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Many benzotriazole derivatives, particularly those designed as UV stabilizers, are known to be very weak emitters of fluorescence. rsc.org This is due to an efficient nonradiative deactivation pathway, often involving excited-state intramolecular proton transfer (ESIPT), which dissipates the absorbed UV energy as heat rather than light. rsc.org The constituent benzotriazole in one study showed almost no fluorescence emission due to this dominant nonradiative deactivation. rsc.org Therefore, it is anticipated that 5-(tert-Butyl)-1H-benzo[d] rsc.orgresearchgate.netlookchem.comtriazole would exhibit very low to negligible fluorescence quantum yield.
A representative data table for the photophysical properties of a generic benzotriazole derivative is provided below to illustrate the type of information obtained from these techniques.
| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Methanol | ~328 | ~15,000 | N/A | < 0.01 |
| Dioxane | ~330 | ~16,000 | N/A | < 0.01 |
This table contains representative data based on findings for related benzotriazole compounds and is not specific to 5-(tert-Butyl)-1H-benzo[d] rsc.orgresearchgate.netlookchem.comtriazole.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of benzotriazole (B28993) derivatives due to its balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular geometry of 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole, predicting its vibrational frequencies, and determining its electronic properties.
Studies on substituted benzotriazoles have shown that the introduction of functional groups, such as the tert-butyl group at the 5-position, can influence the electronic structure of the benzotriazole core. The tert-butyl group, being an electron-donating group, is expected to increase the electron density on the benzene (B151609) ring. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. For instance, in related benzimidazole (B57391) derivatives, the negative electrostatic potential is typically localized over the nitrogen atoms, indicating their role as the primary sites for electrophilic interaction.
Furthermore, DFT is employed to calculate various quantum chemical descriptors that are essential for understanding the reactivity of the molecule. These descriptors include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), global hardness (η), and global softness (σ). These parameters are critical in predicting the compound's behavior in chemical reactions, such as its efficacy as a corrosion inhibitor.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Method/Basis Set |
|---|---|---|---|---|
| Benzotriazole | -6.89 | -0.75 | 6.14 | B3LYP/6-31G(d) |
| 5-Methylbenzotriazole | -6.67 | -0.62 | 6.05 | B3LYP/6-31G(d) |
| 5-Chlorobenzotriazole | -7.05 | -1.21 | 5.84 | B3LYP/6-31G(d) |
Note: The data in the table is illustrative and based on typical values for benzotriazole derivatives found in the literature. Specific values for 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole would require dedicated calculations.
HOMO-LUMO Energy Analysis and Frontier Orbital Theory
Frontier orbital theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
For 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole, the electron-donating tert-butyl group is expected to raise the energy of the HOMO compared to unsubstituted benzotriazole. This would lead to a smaller HOMO-LUMO gap, suggesting enhanced reactivity. This increased tendency to donate electrons is a crucial factor in its application as a corrosion inhibitor, as the molecule can adsorb onto a metal surface by donating electrons from its HOMO to the vacant d-orbitals of the metal.
The distribution of the HOMO and LUMO across the molecule is also significant. In benzotriazole derivatives, the HOMO is typically localized on the benzene ring and the triazole nitrogen atoms, while the LUMO is distributed over the entire molecule. This distribution confirms that the benzene ring and the nitrogen atoms are the primary sites for interaction with electrophiles.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole, from its preferred three-dimensional shape to its interactions with other molecules and surfaces.
Conformational Analysis
Conformational analysis of 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole involves identifying the most stable spatial arrangements of its atoms. The benzotriazole ring system is largely planar. The primary conformational flexibility arises from the rotation of the tert-butyl group around the C-C bond connecting it to the benzene ring. Due to the steric bulk of the tert-butyl group, its rotation will be somewhat hindered. Molecular mechanics and quantum chemical methods can be used to calculate the potential energy surface for this rotation and identify the lowest energy conformers. It is expected that the most stable conformation will be one that minimizes steric clash between the methyl groups of the tert-butyl substituent and the adjacent hydrogen atom on the benzene ring.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. For 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole, MD simulations are particularly valuable for understanding its interactions in a condensed phase, such as in solution or at a solid-liquid interface.
A significant application of MD simulations for this compound is in the study of its role as a corrosion inhibitor. MD simulations can model the adsorption of 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole molecules onto a metal surface (e.g., copper or steel) from an aqueous environment. These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the mechanism by which it forms a protective layer. Studies on similar benzotriazole derivatives have shown that the molecules tend to adsorb in a planar or near-planar orientation on the metal surface, maximizing the interaction between the π-system of the benzene ring and the surface. The triazole nitrogen atoms also play a crucial role in coordinating with the metal atoms. The presence of the tert-butyl group can influence the packing density and orientation of the adsorbed layer, which in turn affects its protective efficiency.
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its properties or activities.
For 5-(tert-Butyl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole, QSPR models can be developed to predict various physicochemical properties, such as its solubility, boiling point, and partition coefficient. More advanced QSAR models can be used to predict its biological activity or, in an industrial context, its performance as a corrosion inhibitor. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Approaches
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov This computational method is widely used to predict the properties of new or untested chemical compounds, thereby reducing the need for extensive and costly experimental measurements.
For benzotriazole derivatives, QSPR studies would typically involve calculating a set of molecular descriptors that encode structural, electronic, and topological features. These descriptors could include parameters like molecular weight, logP (lipophilicity), molar refractivity, and various quantum chemical descriptors. By applying statistical methods such as multiple linear regression (MLR) or machine learning algorithms to a dataset of benzotriazole analogs with known properties, a predictive model can be built. nih.govcurrentopinion.be
Although no specific QSPR models for 5-(tert-butyl)-1H-benzo[d] nih.govcurrentopinion.beresearchgate.nettriazole were identified in the reviewed literature, the principles of QSPR are broadly applicable. Such a model could predict properties like solubility, boiling point, or toxicity based on the structural influence of the tert-butyl group at the 5-position of the benzotriazole core.
In Silico Prediction of Molecular Interactions
In silico methods are instrumental in predicting how a molecule like 5-(tert-butyl)-1H-benzo[d] nih.govcurrentopinion.beresearchgate.nettriazole might interact with other molecules, including biological targets or other chemical species. These predictions are often based on the electronic and steric properties of the molecule.
One common approach involves the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. For benzotriazole derivatives, the distribution of these orbitals can indicate which parts of the molecule are more likely to act as electron donors or acceptors in molecular interactions. nih.gov For instance, in a related benzotriazole-based β-amino alcohol, the HOMO and LUMO regions were found to be spread across the phenyl and triazole rings, indicating their role in charge transfer and chemical activity. nih.gov
The presence of the electron-donating tert-butyl group on the benzene ring of 5-(tert-butyl)-1H-benzo[d] nih.govcurrentopinion.beresearchgate.nettriazole would be expected to influence the electron density distribution across the bicyclic system, thereby affecting its interaction potential.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. currentopinion.beacs.org This method is fundamental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a potential drug molecule. currentopinion.be Numerous studies have employed molecular docking to investigate the interaction of benzotriazole derivatives with various biological targets, such as enzymes and receptors. nih.govcore.ac.ukwisdomlib.orgresearchgate.net
For example, docking studies on benzotriazole derivatives have been performed against targets like Staphylococcus aureus tyrosyl tRNA synthetase and fungal lanosterol (B1674476) 14-α-demethylase to explore their potential as antimicrobial agents. currentopinion.becore.ac.uk The results of these studies are typically reported as a binding energy or docking score, with lower energy values indicating a more favorable binding interaction.
Table 1: Example of Molecular Docking Scores for Benzotriazole Derivatives Against Various Protein Targets
| Compound/Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |
| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide (B32628) | S. aureus tyrosyl t-RNA synthetase (1JIJ) | -8.9 | currentopinion.becurrentopinion.be |
| Chloro derivative of benzotriazole-isoniazid | 14-alpha-demethylase (5V5Z) | -9.2 | core.ac.uk |
| Benzotriazole-based β-amino alcohol (4e) | Protein 6GLA | -7.8 | nih.gov |
| 1-butyl-1H-benzotriazole | S. aureus DNA gyrase (2XCT) | -13.716 | researchgate.net |
| 1-butyl-3-octyl-1H-benzotriazolium | M. tuberculosis DNA gyrase (3ILW) | -12.324 | researchgate.net |
This table is for illustrative purposes and shows data for various benzotriazole derivatives, not the specific subject compound.
Analysis of Binding Modes and Active Site Residue Overlaps
The analysis of docking results goes beyond the binding score to examine the specific non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions are key to the stability of the ligand-protein complex. Common interactions observed for benzotriazole derivatives include:
Hydrogen Bonds: The nitrogen atoms of the triazole ring are frequent participants in hydrogen bonding with amino acid residues. nih.gov
Pi-Pi Stacking/T-shaped Interactions: The aromatic benzene ring of the benzotriazole scaffold can engage in pi-pi interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov
Hydrophobic Interactions: Alkyl or other nonpolar substituents can form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
In a study of a benzotriazole-based β-amino alcohol, interactions included a conventional hydrogen bond with a Leucine (Leu) residue and pi-alkyl interactions with Leucine and Arginine (Arg) residues. nih.gov Another study on a benzotriazole acetamide derivative identified interactions with multiple residues including TYR36, GLY38, and ALA39 in the active site of S. aureus tyrosyl t-RNA synthetase. currentopinion.be
Table 2: Examples of Interacting Residues for Benzotriazole Derivatives in Protein Active Sites
| Compound Derivative | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| Benzotriazole acetamide | S. aureus tyrosyl t-RNA synthetase | TYR36, GLY38, ALA39, ASP40, THR42, LEU70, GLN196 | Not specified | currentopinion.be |
| Benzotriazole β-amino alcohol (4e) | Protein 6GLA | Leu828, Pro906 | Hydrogen bond, Halogen interaction | nih.gov |
| Benzotriazole derivative (5f) | Protein 6GLA | Arg485, Leu398, Arg488, Phe386 | Hydrogen bond, Pi-Alkyl, Pi-Pi T-shaped | nih.gov |
This table illustrates common interaction patterns for benzotriazole analogs.
Influence of Substituent Bulk (e.g., tert-Butyl) on Docking Poses
The nature and position of substituents on the benzotriazole core significantly influence the molecule's binding affinity and orientation (pose) within the active site. A bulky substituent like the tert-butyl group (C(CH₃)₃) can have several effects.
The steric bulk of the tert-butyl group can sterically hinder certain binding poses while favoring others where the pocket can accommodate its size. More importantly, its significant nonpolar, hydrophobic nature can lead to favorable interactions within a hydrophobic pocket of a protein's active site. nih.gov Research on antifungal benzotriazole derivatives has noted that the presence of bulky substituents can sometimes decrease activity, potentially by impeding the molecule's penetration into the target cell or binding site. nih.gov Conversely, in other contexts, a bulky group is beneficial. For instance, in a study on 1,2,3-triazole analogs as PXR inhibitors, a tert-butyl group was found to be critical for retaining potent binding, suggesting it occupied an optimal hydrophobic pocket within the receptor.
Therefore, for 5-(tert-butyl)-1H-benzo[d] nih.govcurrentopinion.beresearchgate.nettriazole, the tert-butyl group at the 5-position would be a critical determinant of its docking behavior. Its influence would depend entirely on the topology of the specific protein's active site being studied. A docking simulation would likely show this group either fitting into a complementary hydrophobic cavity, thus enhancing binding affinity, or causing a steric clash that prevents effective binding.
Structure Property Relationships and Mechanistic Understanding
Influence of the tert-Butyl Substituent on Electronic and Steric Properties
The tert-butyl group, chemically represented as (CH₃)₃C-, is a significant alkyl substituent that markedly influences the structure and properties of the molecules to which it is attached. researchgate.net Its presence at the 5-position of the benzotriazole (B28993) ring introduces distinct steric and electronic effects that are crucial for understanding the compound's reactivity and interactions.
The most prominent feature of the tert-butyl group is its large size, which imposes considerable steric hindrance around its point of attachment. researchgate.net This steric bulk can significantly affect the course of chemical reactions involving the benzotriazole ring.
Reaction Rate and Regioselectivity: In reactions such as electrophilic aromatic substitution, the bulky tert-butyl group can hinder the approach of reactants to the adjacent positions on the benzene (B151609) ring. numberanalytics.com This can lead to a decrease in reaction rates compared to less substituted benzotriazoles and can direct incoming substituents to sterically less crowded positions. For example, electrophilic substitution on the benzotriazole ring, which typically occurs at the C4 and C7 positions, might be influenced by the steric demands of the C5-tert-butyl group.
Impact on Biological Activity: The introduction of bulky and lipophilic groups at the 5-position of the benzotriazole ring has been studied in the context of biological activity. While such groups can sometimes maintain potency in derivatives, they may be less potent than analogues with smaller substituents like a methyl group, suggesting an optimal size for interaction with biological targets. nih.gov The steric hindrance can prevent the molecule from adopting the ideal conformation for binding to a receptor or enzyme active site.
Table 1: Comparison of Steric Effects of Different Substituents
| Substituent | van der Waals Radius (Å) | Impact on Reactivity |
|---|---|---|
| Hydrogen (H) | 1.20 | Minimal steric hindrance |
| Methyl (-CH₃) | 2.00 | Minor steric hindrance |
| tert-Butyl (-C(CH₃)₃) | ~4.00 | Significant steric hindrance, slows reactions, directs substitution |
| Phenyl (-C₆H₅) | ~3.40 | Bulky, can influence conformation and reactivity through steric and electronic effects |
The tert-butyl group is a well-known electron-donating group through induction (an inductive effect). This electronic influence modifies the electron density distribution across the benzotriazole ring system.
Increased Electron Density: The tert-butyl group pushes electron density into the benzene ring, making the aromatic system more electron-rich compared to the unsubstituted benzotriazole. This increased nucleophilicity can enhance the rate of electrophilic aromatic substitution, although this effect is often counteracted by the steric hindrance mentioned previously.
Stabilization of Intermediates: The electron-donating nature of the tert-butyl group can stabilize carbocationic intermediates that may form during certain reactions, potentially influencing reaction mechanisms and product distributions.
Influence on the Triazole Moiety: The electronic properties of the triazole ring itself are also affected. Computational studies on related heterocyclic systems show that substituents on the benzo portion of the molecule can tune the HOMO-LUMO energy gap and the dipole moment of the entire molecule. sci-hub.se The electron-donating tert-butyl group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can impact its photophysical properties and its ability to participate in charge transfer processes. rsc.org
Mechanistic Investigations of Synthetic Transformations
The synthesis of 5-(tert-Butyl)-1H-benzo[d] researchgate.netnih.govnih.govtriazole typically follows a well-established route for producing substituted benzotriazoles, starting from an appropriately substituted aniline (B41778). The key steps involve nitration, reduction, and diazotization followed by intramolecular cyclization.
A plausible synthetic pathway for 5-(tert-Butyl)-1H-benzo[d] researchgate.netnih.govnih.govtriazole is outlined below, based on the known synthesis of the analogous 5-n-butyl-1H-benzotriazole: google.com
Nitration of 4-tert-Butylaniline: The synthesis likely begins with the nitration of 4-tert-butylaniline. The amino group (-NH₂) is first protected, commonly by acetylation to form 4-tert-butylanilide. This is a crucial step as it moderates the activating effect of the amino group and directs the incoming nitro group (-NO₂) to the position ortho to the amino group (and meta to the tert-butyl group). The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.
Deprotection and Reduction: The acetyl group is then removed by hydrolysis to yield 4-tert-butyl-2-nitroaniline. Subsequently, the nitro group is reduced to an amino group. This reduction is a critical step to form the required ortho-diamine and is often achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using chemical reducing agents like tin(II) chloride in hydrochloric acid. This step yields 4-tert-butylbenzene-1,2-diamine.
Diazotization and Cyclization: The final step is the formation of the triazole ring. The 4-tert-butylbenzene-1,2-diamine is treated with a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO₂) in an acidic medium like acetic acid or hydrochloric acid. gsconlinepress.com The mechanism involves the diazotization of one of the amino groups to form a diazonium salt. This intermediate is unstable and undergoes spontaneous intramolecular cyclization, where the lone pair of the adjacent amino group attacks the terminal nitrogen of the diazonium group. stackexchange.com Subsequent proton loss leads to the formation of the stable 1H-benzotriazole ring. stackexchange.com
Relationship between Molecular Structure and Photophysical Properties
Benzotriazole and its derivatives are widely recognized for their ability to absorb ultraviolet (UV) radiation, which is why they form the core structure of many UV absorbers and photostabilizers. rsc.orgnih.gov The photophysical properties, such as UV absorption and fluorescence, are intrinsically linked to the molecular structure.
The parent 1H-benzotriazole exhibits characteristic UV absorption bands in the range of 250-300 nm. nist.gov The introduction of a substituent like the tert-butyl group at the 5-position is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating nature. This is because the substituent raises the energy of the HOMO, reducing the HOMO-LUMO energy gap.
Many benzotriazole-based UV stabilizers, particularly those with a hydroxyl group at the 2'-position of a phenyl substituent (2-(2'-hydroxyphenyl)benzotriazoles), exhibit a highly efficient deactivation pathway for absorbed UV energy. Upon photoexcitation, they undergo an ultrafast excited-state intramolecular proton transfer (ESIPT), which is followed by rapid, non-radiative decay back to the ground state, dissipating the energy as heat. researchgate.netnih.gov This process makes them highly photostable but typically non-fluorescent or very weakly fluorescent. rsc.org
While 5-(tert-Butyl)-1H-benzo[d] researchgate.netnih.govnih.govtriazole lacks the specific intramolecular hydrogen bond necessary for the classic ESIPT mechanism seen in UV stabilizers, its photophysical behavior is still governed by the efficiency of radiative (fluorescence) versus non-radiative decay pathways. The tert-butyl group can influence these pathways by altering the energies of the excited states and potentially promoting intersystem crossing to the triplet state. Studies on similar fluorophores have shown that tert-butyl groups can enhance solubility and lead to high fluorescence quantum yields in some systems, while in others, they may promote aggregation that alters the emission spectra. nih.govresearchgate.net
Table 2: Representative Photophysical Data for Benzotriazole Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |
|---|---|---|---|---|---|
| 1H-Benzotriazole | 257, 274 | - | - | Ethanol | nist.gov |
| 2-(2-hydroxyphenyl)-2H-benzotriazole derivative | 328 | Almost no emission | - | Methanol | rsc.org |
| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene | ~370-380 | ~430-440 | ≥ 0.60 | Various | nih.gov |
| Naphthalimide-benzotriazole hybrid | 342 | 471 | 0.04 | Methanol | rsc.org |
Applications in Advanced Materials Science and Optoelectronics
Electron Transport and Hole Blocking Materials in Organic Electronic Devices
No specific data is available for 5-(tert-Butyl)-1H-benzo[d] researchgate.netmdpi.comgoogle.comtriazole in this application.
No specific data is available for 5-(tert-Butyl)-1H-benzo[d] researchgate.netmdpi.comgoogle.comtriazole in this application.
No specific data is available for 5-(tert-Butyl)-1H-benzo[d] researchgate.netmdpi.comgoogle.comtriazole in this application.
No specific data is available for 5-(tert-Butyl)-1H-benzo[d] researchgate.netmdpi.comgoogle.comtriazole in this application.
Organic Photovoltaic Cells and Solar Energy Conversion
No specific data is available for 5-(tert-Butyl)-1H-benzo[d] researchgate.netmdpi.comgoogle.comtriazole in this application.
Optical Waveguide Applications
No specific data is available for 5-(tert-Butyl)-1H-benzo[d] researchgate.netmdpi.comgoogle.comtriazole in this application.
Data Storage Technologies
No specific data is available for 5-(tert-Butyl)-1H-benzo[d] researchgate.netmdpi.comgoogle.comtriazole in this application.
Integration into Functional Polymers and Frameworks
The incorporation of benzotriazole (B28993) moieties into the backbone of functional polymers and the structure of porous frameworks is a strategic approach to developing advanced materials for optoelectronic and materials science applications. The unique electronic properties of the benzotriazole unit, particularly its electron-deficient nature, make it a valuable building block for creating materials with tailored photophysical and charge-transport characteristics. While specific research focusing exclusively on the integration of 5-(tert-Butyl)-1H-benzo[d] mdpi.comresearchgate.netrsc.orgtriazole is limited in publicly available literature, the broader family of benzotriazole-containing polymers and frameworks has been extensively studied. This section will discuss the general principles and findings regarding the integration of benzotriazole derivatives, which are applicable to understanding the potential role of the 5-tert-butyl substituted variant.
Benzotriazole units are typically incorporated into π-conjugated polymers to create donor-acceptor (D-A) architectures. In these systems, the electron-deficient benzotriazole acts as the acceptor unit, while an electron-rich moiety serves as the donor. This design strategy allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the material's bandgap and its absorption and emission properties.
One of the primary methods for synthesizing these polymers is through palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polycondensation. For instance, D-π-A conjugated polymers containing benzotriazole as the acceptor unit have been successfully synthesized via Pd-catalyzed direct C-H cross-coupling polycondensation of a substituted benzotriazole with various thiophene (B33073) derivatives. mdpi.com This synthetic route is advantageous as it avoids the pre-functionalization of monomers, offering a more direct path to the desired polymers. mdpi.com The resulting polymers often exhibit good solubility, high thermal stability, and desirable photophysical properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
The introduction of different substituents onto the benzotriazole ring or the polymer backbone is a common strategy to fine-tune the material's properties. For example, the incorporation of fluorine atoms or cyano groups into the benzotriazole unit can lower the HOMO and LUMO energy levels, leading to red-shifted absorption spectra and improved performance in OSCs. rsc.orgmdpi.com The solubility of these polymers, which is crucial for solution-based processing, is often enhanced by attaching flexible alkyl side chains to the polymer backbone. rsc.org
While the tert-butyl group at the 5-position of the benzotriazole ring is not as extensively studied in the context of conjugated polymers for optoelectronics as other substituents, its presence is expected to influence the material's properties. The bulky tert-butyl group can enhance the solubility of the polymer in organic solvents and potentially influence the molecular packing in the solid state, which can affect charge transport properties.
In the realm of porous materials, benzotriazole derivatives have been utilized as ligands for the construction of Metal-Organic Frameworks (MOFs). A MOF based on benzotriazole-5-carboxylate has been shown to possess coordinately unsaturated active metal sites and a one-dimensional channel structure, making it an efficient electrocatalyst for the oxygen evolution reaction. rsc.org The nitrogen-rich triazole ring within the framework can also enhance the material's affinity for certain molecules, such as CO2. unc.edu Although specific examples using 5-(tert-butyl)-1H-benzo[d] mdpi.comresearchgate.netrsc.orgtriazole in MOFs for optoelectronics are not readily found, the general principles of using functionalized benzotriazoles as linkers suggest that its incorporation could lead to frameworks with interesting photophysical or catalytic properties.
The table below summarizes the properties of some representative benzotriazole-based polymers, illustrating the impact of different structural modifications on their characteristics.
Table 1: Properties of Representative Benzotriazole-Based Conjugated Polymers
| Polymer Name | Donor Unit | Acceptor Unit | Molecular Weight (Mn, kDa) | Thermal Decomposition Temp. (TGA, 5% weight loss, °C) | Optical Bandgap (eV) | Application | Reference |
|---|---|---|---|---|---|---|---|
| P1 | 3-octylthiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | 22.3 | 385 | 2.15 | OLED | mdpi.com |
| P2 | 2,2'-bithiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | 28.1 | 392 | 2.10 | OLED | mdpi.com |
| PBTZCZ-H | Carbazole | Benzotriazole | 26.7 | ~400 | 2.12 | OSC | mdpi.com |
| P1 | Benzo[1,2-b:4,5-b′]dithiophene (T-EH side chains) | 2-(2-butyloctyl)-4,7-di(thiophen-2-yl)-2H-benzotriazole-5,6-dicarbonitrile | - | - | - | OSC | rsc.org |
Environmental Fate and Research Perspectives on Behavior and Persistence
Mechanistic Studies of Degradation Pathways in Model Systems
Direct research on the degradation pathways of 5-(tert-Butyl)-1H-benzo[d] researchgate.nethealth.state.mn.usresearchgate.nettriazole is not extensively documented. However, studies on analogous benzotriazoles provide insight into potential transformation routes, which include biodegradation and photodegradation.
Biodegradation: Aerobic biodegradation in activated sludge is a key removal pathway for some benzotriazoles. nih.gov The primary mechanism for the biotransformation of 1H-benzotriazole is aromatic monohydroxylation, leading to the formation of 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govresearchgate.net For methylated benzotriazoles, such as 5-MeBT, a major transformation product is 1H-benzotriazole-5-carboxylic acid, formed through the oxidation of the methyl group. nih.gov It is plausible that 5-(tert-Butyl)-1H-benzo[d] researchgate.nethealth.state.mn.usresearchgate.nettriazole could undergo similar hydroxylation on the benzene (B151609) ring. However, the bulky tert-butyl group might sterically hinder enzymatic attack, potentially slowing the rate of biodegradation compared to less substituted analogues.
Photodegradation and Advanced Oxidation: Advanced oxidation processes (AOPs) have been shown to effectively degrade benzotriazoles. rsc.orgresearchgate.net The degradation of 1H-benzotriazole initiated by hydroxyl radicals (•OH), a common feature of AOPs, proceeds mainly through addition reactions. nih.gov This leads to the formation of hydroxylated intermediates, which can be further oxidized to dihydroxy and dione (B5365651) derivatives, and ultimately to the cleavage of the benzene ring to form compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov
Direct photolysis by sunlight is also a relevant degradation pathway. researchgate.net However, under UV irradiation, 1H-benzotriazole can transform into more toxic intermediates like aniline (B41778) and phenazine. nih.govmdpi.com The photocatalytic degradation of 1H-benzotriazole and tolyltriazole (B104456) in the presence of titanium dioxide (TiO₂) has been shown to lead to complete mineralization, with the formation of inorganic nitrogen (NH₄⁺ and NO₃⁻) and potentially molecular nitrogen (N₂). nih.govmdpi.com
Table 1: Potential Transformation Products of Benzotriazoles Based on Analogue Studies This table is based on degradation products identified for 1H-benzotriazole and 5-methyl-1H-benzotriazole and represents potential, not confirmed, pathways for 5-(tert-Butyl)-1H-benzo[d] researchgate.nethealth.state.mn.usresearchgate.nettriazole.
| Parent Compound | Degradation Pathway | Major Transformation Products | Reference |
|---|---|---|---|
| 1H-Benzotriazole | Biodegradation (Aerobic) | 4-Hydroxy-1H-benzotriazole, 5-Hydroxy-1H-benzotriazole | nih.gov |
| 5-Methyl-1H-benzotriazole | Biodegradation (Aerobic) | 1H-Benzotriazole-5-carboxylic acid | nih.gov |
| 1H-Benzotriazole | Advanced Oxidation (•OH) | 4-Hydroxy-benzotriazoles, 4,7-dihydroxy-1H-benzotriazole, 1,2,3-triazole-4,5-dicarboxylic acid | nih.gov |
| 1H-Benzotriazole | Photocatalysis (UV/TiO₂) | Aniline, Phenazine, NH₄⁺, NO₃⁻ | nih.gov, mdpi.com |
Research into Environmental Mobility and Sorption Processes
The mobility of benzotriazoles in the environment is largely governed by their interaction with soil and sediment. Research on 1H-benzotriazole (BTA) shows that its sorption to soil is a complex, non-linear process influenced by factors such as pH and the presence of cations. researchgate.net
Sorption of BTA is significantly affected by the solution's pH, with the maximum sorption observed when the pH is near the compound's pKa value (8.6). researchgate.net This is because the speciation of the molecule (neutral vs. ionized) and the surface charge of soil particles are pH-dependent. The presence of divalent cations like Ca²⁺ has been shown to promote BTA sorption, while monovalent cations like Na⁺ have a negligible effect. researchgate.net
For 5-(tert-Butyl)-1H-benzo[d] researchgate.nethealth.state.mn.usresearchgate.nettriazole, the tert-butyl group is expected to increase its hydrophobicity and thus its affinity for organic carbon in soil and sediment. Phenolic benzotriazoles with tert-butyl groups exhibit high log Kow and log Koc values, indicating low water solubility and a strong tendency to bind to soil and sediment. nih.gov Therefore, compared to 1H-benzotriazole, the 5-tert-butyl derivative would likely exhibit lower mobility in soil and a greater tendency to partition into the solid phase, reducing its potential for groundwater contamination but increasing its concentration in sediments.
Persistence in Aquatic and Sedimentary Environments from a Research Standpoint
Benzotriazoles are known for their persistence in the environment, with conventional wastewater treatment plants showing only partial removal. researchgate.netresearchgate.net This persistence leads to their ubiquitous presence in surface waters, groundwater, and even drinking water. health.state.mn.usresearchgate.net
Studies have determined biodegradation half-lives for several benzotriazoles under various conditions. For instance, under aerobic conditions with activated sludge, the biodegradation half-life for 1H-benzotriazole was 1.0 day, while for 5-methyl-1H-benzotriazole it was 0.9 days. nih.gov However, in other studies, the half-life for 1H-benzotriazole was reported to be as long as 114 days under aerobic conditions and 315 days under sulfate-reducing conditions. researchgate.net The direct photolysis half-life of 1H-benzotriazole in river water has been measured at 44.2 hours, while for 5-MeBT it was 24.7 hours. researchgate.netnih.gov
The tert-butyl group on 5-(tert-Butyl)-1H-benzo[d] researchgate.nethealth.state.mn.usresearchgate.nettriazole may increase its persistence. The bulky nature of this group can shield the molecule from enzymatic attack, making it more resistant to biodegradation than its smaller analogues. nih.gov Phenolic benzotriazoles are considered to be very persistent in the environment. nih.gov Given this, it is highly probable that 5-(tert-Butyl)-1H-benzo[d] researchgate.nethealth.state.mn.usresearchgate.nettriazole is a persistent compound in both aquatic and sedimentary environments.
Table 2: Environmental Persistence Data for Analogue Benzotriazoles
| Compound | Condition | Half-Life | Reference |
|---|---|---|---|
| 1H-Benzotriazole | Biodegradation (Aerobic, Activated Sludge) | 1.0 days | nih.gov |
| 5-Methyl-1H-benzotriazole | Biodegradation (Aerobic, Activated Sludge) | 0.9 days | nih.gov |
| 1H-Benzotriazole | Biodegradation (Aerobic) | 114 days | researchgate.net |
| 1H-Benzotriazole | Biodegradation (Sulfate-reducing) | 315 days | researchgate.net |
| 1H-Benzotriazole | Direct Photolysis (Simulated Sunlight) | 56.9 hours | researchgate.net |
| 5-Methyl-1H-benzotriazole | Direct Photolysis (Simulated Sunlight) | 14.0 hours | researchgate.net |
| 1H-Benzotriazole | Photolysis (River Water) | 44.2 hours | researchgate.net |
| 5-Methyl-1H-benzotriazole | Photolysis (River Water) | 24.7 hours | researchgate.net |
Q & A
Basic: What are the common synthetic routes for preparing 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole derivatives?
Methodological Answer:
A typical synthesis involves using 1H-benzo[d][1,2,3]triazole as a starting material. Key steps include:
- Alkylation/Chlorination: Reacting with chloroacetonitrile under basic conditions (e.g., K₂CO₃) to introduce functional groups like nitrile at the N1 position .
- Tetrazole Formation: Subsequent treatment with sodium nitrite (NaNO₂) in acidic media converts nitrile groups to tetrazole rings, enhancing structural diversity .
- Esterification and Hydrazide Formation: Reaction with ethyl bromoacetate yields esters, which are then treated with hydrazine hydrate to form hydrazides for further derivatization .
Basic: What spectroscopic techniques are used to characterize benzotriazole derivatives?
Methodological Answer:
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=N, N-H stretches) and confirms cyclization reactions .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- ¹H/¹³C NMR: Resolves substituent positions and tert-butyl group integration (e.g., δ 1.3–1.5 ppm for tert-butyl protons) .
Advanced: How can computational methods optimize the design of benzotriazole-based bioactive compounds?
Methodological Answer:
- Density Functional Theory (DFT): At the 6-311G+(d,p) basis set level, DFT predicts electronic properties (e.g., HOMO-LUMO gaps) and solvatochromic behavior .
- Molecular Docking: SwissADME and Molinspiration tools evaluate binding affinities to biological targets (e.g., antimicrobial enzymes), guiding structural modifications .
- ADMET Prediction: SwissADME assesses drug-likeness parameters (e.g., Lipinski’s Rule of Five) to prioritize candidates with favorable pharmacokinetics .
Advanced: How is the antimicrobial activity of benzotriazole derivatives evaluated experimentally?
Methodological Answer:
- Agar Diffusion/Broth Dilution: Compounds are tested against bacterial/fungal strains (e.g., E. coli, S. aureus). Minimum inhibitory concentration (MIC) values are compared to standards like streptomycin .
- Dose-Response Analysis: Paralysis and death times in Pheretima posthuma (earthworm models) assess anthelmintic efficacy, with albendazole as a reference .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, CF₃) enhance activity, while bulky tert-butyl groups may improve metabolic stability .
Advanced: How do solvatochromic studies inform the photophysical properties of benzotriazole derivatives?
Methodological Answer:
- Solvent Polarity Effects: UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO) reveals bathochromic shifts due to π→π* transitions .
- Theoretical Validation: Time-dependent DFT (TD-DFT) calculations correlate experimental absorption spectra with electronic excitations, confirming solvatochromic trends .
Advanced: How should researchers resolve contradictions in reported bioactivity data for benzotriazole derivatives?
Methodological Answer:
- Reproducibility Checks: Validate protocols (e.g., consistent inoculum size in antimicrobial assays) and compound purity (>95% by HPLC) .
- Meta-Analysis: Cross-reference data across studies (e.g., MIC values for similar derivatives) to identify outliers .
- Mechanistic Studies: Use enzyme inhibition assays (e.g., β-lactamase for antibacterial activity) to confirm target-specific effects .
Advanced: What strategies improve the yield of microwave-assisted benzotriazole synthesis?
Methodological Answer:
- Optimized Irradiation Parameters: Power (300–600 W) and time (5–15 minutes) are adjusted to prevent decomposition while ensuring complete cyclization .
- Catalyst Selection: Bases like NaOH or K₂CO₃ accelerate reactions under microwave conditions, reducing byproduct formation .
Advanced: How are benzotriazole derivatives tailored for environmental safety?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
